molecular formula C20H23N3O3S B4980548 N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-furan-2-ylmethyl-oxalamide

N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-furan-2-ylmethyl-oxalamide

Cat. No.: B4980548
M. Wt: 385.5 g/mol
InChI Key: JKRISFHMLDRVAS-UHFFFAOYSA-N
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Description

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide is a complex organic compound characterized by the presence of adamantane, thiazole, and furan moieties

Properties

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-17(21-10-15-2-1-3-26-15)18(25)23-19-22-16(11-27-19)20-7-12-4-13(8-20)6-14(5-12)9-20/h1-3,11-14H,4-10H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRISFHMLDRVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantane-thiazole intermediate, which is then reacted with furan-2-ylmethylamine to form the final oxalamide product. Common reagents used in these reactions include thionyl chloride, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.

    Substitution: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the thiazole and furan rings contribute to its bioactivity. The compound may exert its effects through the inhibition of specific enzymes or receptors involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide
  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-dodecyl-oxalamide
  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-phenethyl-oxalamide

Uniqueness

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs

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